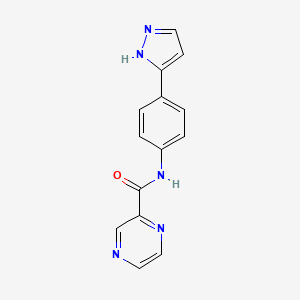

N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide

Description

N-(4-(1H-Pyrazol-3-yl)phenyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a phenyl ring substituted with a 1H-pyrazol-3-yl group. Pyrazine carboxamides are synthesized via condensation reactions between pyrazine carboxylic acid derivatives and amines, often using coupling agents like triphenylphosphite . The pyrazole moiety is a common pharmacophore in medicinal chemistry, contributing to diverse biological activities, including anticancer and anticonvulsant effects .

Properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c20-14(13-9-15-7-8-16-13)18-11-3-1-10(2-4-11)12-5-6-17-19-12/h1-9H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUAUONEPLBHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated pyrazole.

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α-diketones.

Coupling of Pyrazole and Pyrazine Rings: The final step involves coupling the pyrazole and pyrazine rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable synthetic methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.

Substitution: The compound can undergo substitution reactions, such as nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the phenyl or pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development :

N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide serves as a scaffold for developing new drugs, especially those targeting kinases. Its ability to inhibit kinase activity positions it as a promising candidate for therapeutic agents against various diseases, including cancer and inflammatory disorders.

Enzyme Inhibition Studies :

The compound is utilized in studying enzyme inhibition and protein-ligand interactions. Research indicates that it can effectively inhibit specific enzymes involved in critical biochemical pathways, making it valuable for understanding disease mechanisms and developing therapeutic strategies.

Biological Applications

Anti-inflammatory Activity :

Research has demonstrated that derivatives of N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Antimicrobial Properties :

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that certain derivatives show efficacy comparable to standard antibiotics, highlighting their potential as alternatives in combating antibiotic-resistant strains .

Materials Science

Novel Material Development :

The unique structural characteristics of N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide make it suitable for creating novel materials with specific electronic or optical properties. Its applications in materials science include the development of sensors and organic light-emitting diodes (OLEDs).

Industrial Applications

Agrochemicals and Industrial Chemicals :

This compound is also relevant in the synthesis of agrochemicals and other industrial chemicals. Its versatility allows for modifications that can lead to the development of effective pesticides and herbicides, contributing to agricultural productivity.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Scaffold for drug development targeting kinases; enzyme inhibition studies |

| Biological Applications | Anti-inflammatory properties; antimicrobial activity against various pathogens |

| Materials Science | Development of novel materials with electronic or optical properties |

| Industrial Applications | Synthesis of agrochemicals; potential use in industrial chemical production |

Case Studies and Research Findings

-

Anti-inflammatory Activity Study :

- A series of pyrazole derivatives were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α). Compounds similar to N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide demonstrated inhibition rates ranging from 61% to 85% at concentrations of 10 µM compared to standard treatments .

- Antimicrobial Activity Evaluation :

-

Material Properties Investigation :

- The compound's electronic properties were assessed for its application in sensor technology, indicating promising results that could lead to advancements in material sciences.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

*Estimated based on formula C₁₄H₁₂N₆O.

Structural Features and Substituent Effects

- Pyrazole vs. Thiazole/Thiadiazole : The target compound’s pyrazole group (1H-pyrazol-3-yl) may offer distinct hydrogen-bonding capabilities compared to thiazole or thiadiazole rings in analogs. Thiadiazole derivatives in showed high anticonvulsant activity (~75% inhibition), attributed to aromatic substituents like 3,5-bis(trifluoromethyl)phenyl .

- The sulfonylpiperazinyl group in may improve metabolic stability.

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications based on recent research findings.

1. Chemical Structure and Synthesis

N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide features both pyrazole and pyrazine rings, which contribute to its distinct chemical properties. The synthesis typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

- Attachment of the Phenyl Group : A coupling reaction, such as Suzuki-Miyaura coupling, introduces the phenyl group by reacting phenylboronic acid with a halogenated pyrazole.

- Formation of the Pyrazine Ring : The pyrazine ring is synthesized through cyclization involving 1,2-diamines and α-diketones.

2.1 Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrazine carboxamide have shown significant antibacterial activity against extensively drug-resistant Salmonella Typhi, with one derivative exhibiting a minimum inhibitory concentration (MIC) of 6.25 mg/mL .

2.2 Enzyme Inhibition

N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide has also demonstrated enzyme inhibition properties. In vitro studies revealed that certain derivatives can inhibit alkaline phosphatase activity with an IC50 value of 1.469 ± 0.02 µM . This suggests potential applications in targeting specific enzymatic pathways involved in disease processes.

2.3 Cancer Cell Proliferation

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Research indicates that it may inhibit cellular proliferation in tumor cell lines such as HeLa and HCT116, suggesting its potential as a therapeutic agent in oncology .

The biological activity of N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide is thought to be mediated through interactions with specific protein targets involved in key cellular pathways:

- Target Proteins : The compound may influence mitogen-activated protein kinases (MAPKs), which are crucial for cell growth, differentiation, and apoptosis.

- Binding Interactions : Molecular docking studies have shown that the compound establishes hydrogen bonds and other interactions with target proteins, enhancing its inhibitory effects on enzymatic activity .

4. Comparative Analysis

To better understand the uniqueness of N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide, it is useful to compare it with similar compounds:

| Compound Type | Example Compound | Biological Activity |

|---|---|---|

| Pyrazole Derivatives | 3(5)-substituted pyrazoles | Antimicrobial and anticancer |

| Pyrazine Derivatives | Pyrrolopyrazines | Anticancer and enzyme inhibitors |

| N-(4-bromo-3-methylphenyl) | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Strong antibacterial activity |

5. Case Studies

Several case studies have explored the biological activity of this compound:

- Antibacterial Study : A study evaluated various derivatives against XDR S. Typhi, finding promising antibacterial properties that could lead to new treatment options for resistant strains .

- Enzyme Inhibition Study : Research on enzyme inhibition revealed significant activity against alkaline phosphatase, indicating potential therapeutic applications in diseases where this enzyme plays a role .

- Cancer Research : Investigations into antiproliferative effects showed that certain derivatives significantly inhibited growth in cancer cell lines, warranting further exploration in cancer therapy .

Q & A

Q. How do structural analogs inform SAR for this compound class?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.